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molecular formula C10H9BrO4 B8474153 3-Bromo-2-formyl-6-methoxyphenyl acetate

3-Bromo-2-formyl-6-methoxyphenyl acetate

Cat. No. B8474153
M. Wt: 273.08 g/mol
InChI Key: HHFQQGZFRGSXCR-UHFFFAOYSA-N
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Patent
US06777578B2

Procedure details

To the aldehyde 11 (17.7 g) in aqueous methanol (125 mL) was added sodium bicarbonate (7.6 g, 1.1 eq.) and the turbid bright yellow solution stirred for 2 hours. The solution was acidified, extracted with dichloromethane and the solvent removed in vacuo to afford a yellow solid. The product was recrystallized from ethyl acetate/hexane to afford yellow crystals (14.7 g, 98%): m.p. 105.6-106.4° C., lit19 m.p. 102-103° C.; EIMS m/z 232 (M+, 81Br), 230 (M+, 79Br), 186, 107, 79, 54, 32; Anal. Calcd. For C8H7O3Br: C, 41.59; H, 3.05. Found: C, 41.83; H, 3.27.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]([Br:15])[C:6]=1[CH:7]=[O:8])(=O)C.C(=O)(O)[O-].[Na+]>CO>[OH:4][C:5]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]([Br:15])[C:6]=1[CH:7]=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=O)C(=CC=C1OC)Br
Name
Quantity
7.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the turbid bright yellow solution stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=O)C(=CC=C1OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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